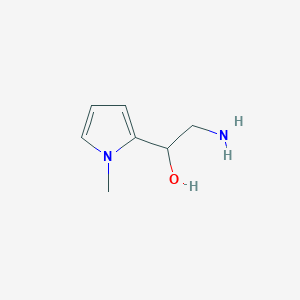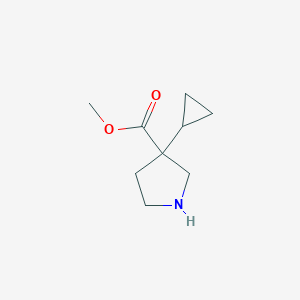
Methyl 3-cyclopropylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl 3-cyclopropylpyrrolidine-3-carboxylate”, involves various strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as MolView . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the properties of the pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .作用机制
The exact mechanism of action of Methyl 3-cyclopropylpyrrolidine-3-carboxylate is not fully understood, but it is believed to act on a variety of receptors and signaling pathways in the brain and nervous system. This compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal activity. Additionally, this compound has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the major advantages of Methyl 3-cyclopropylpyrrolidine-3-carboxylate is its unique chemical properties, which make it a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders and inflammatory conditions. However, there are also some limitations to working with this compound in lab experiments. This compound is a relatively complex compound, and its synthesis can be challenging. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on Methyl 3-cyclopropylpyrrolidine-3-carboxylate. One area of focus could be on the development of new synthesis methods to make the production of this compound more efficient and cost-effective. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could be done to explore the potential use of this compound in other areas, such as agriculture or materials science.
Conclusion
In conclusion, this compound is a chemical compound with unique chemical properties and potential therapeutic applications. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been the subject of extensive research. While there are some limitations to working with this compound in lab experiments, there are also many potential future directions for research on this compound. With further study, this compound may prove to be a valuable tool in the treatment of neurological disorders and other conditions.
合成方法
Methyl 3-cyclopropylpyrrolidine-3-carboxylate can be synthesized through a variety of methods, including catalytic hydrogenation, cyclization, and carboxylation. One of the most common methods of synthesis involves the cyclization of 3-cyclopropylpyrrolidine-1-carboxylic acid with methyl chloroformate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
Methyl 3-cyclopropylpyrrolidine-3-carboxylate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders. This compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of various inflammatory conditions.
属性
IUPAC Name |
methyl 3-cyclopropylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(7-2-3-7)4-5-10-6-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXOWVZPXOYRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

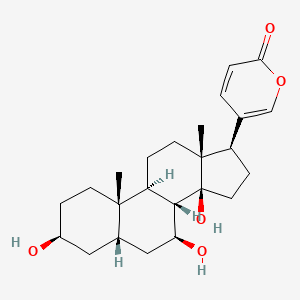


![4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2467551.png)

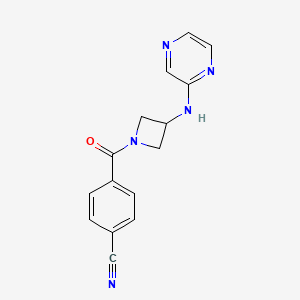
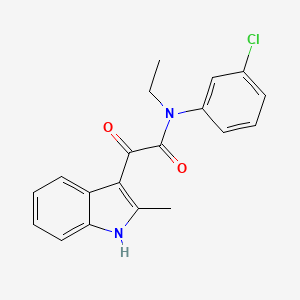
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2467559.png)
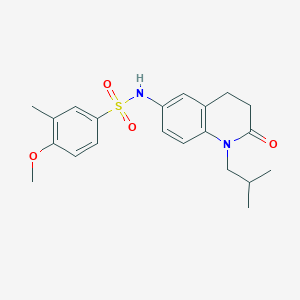
![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)
![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)
